Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate

Pharmaceutical Analysis Method Validation Impurity Profiling

QC laboratories performing Acotiamide batch release testing face systematic analytical errors when substituting structurally similar but chromatographically distinct impurity standards. Using the methyl ester analog in place of this ethyl ester acetate salt invalidates retention time identification, resolution calculations, and ICH Q2(R1) method specificity-potentially triggering out-of-specification results at the established LOQ of 0.38 µg/mL. This compound is the exact Impurity B reference standard specified in patented Acotiamide hydrochloride hydrate analytical methods. Key differentiators: - Defined LOD of 0.19 µg/mL and LOQ of 0.38 µg/mL enable precise system suitability criteria and acceptance limit setting. - Orthogonal QTOF-MS identification via distinct m/z 353.1 ion distinguishes this process impurity from intrinsic drug degradants in ICH Q1A(R2) stress-testing protocols. - Purity ≥95% ensures reliable tracking of intermediate depletion during generic Acotiamide process validation, preventing carryover to final API. Available from BenchChem with verified stock and expedited global delivery.

Molecular Formula C17H20N2O8S
Molecular Weight 412.4 g/mol
Cat. No. B14061833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate
Molecular FormulaC17H20N2O8S
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC.CC(=O)O
InChIInChI=1S/C15H16N2O6S.C2H4O2/c1-4-23-14(20)9-7-24-15(16-9)17-13(19)8-5-11(21-2)12(22-3)6-10(8)18;1-2(3)4/h5-7,18H,4H2,1-3H3,(H,16,17,19);1H3,(H,3,4)
InChIKeyFKZCLFRXTDSEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate Acetate: Identity and Role as a Critical Acotiamide Process Marker


This compound (CAS 185106-05-2), systematically named ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate acetate, is primarily classified as a process-related impurity or synthetic intermediate of the gastroprokinetic agent Acotiamide [1]. It features a thiazole-4-carboxylate core acetylated with a 2-hydroxy-4,5-dimethoxybenzoyl moiety, giving it a molecular weight of 352.4 g/mol [1]. Unlike the final Acotiamide API, which possesses a complex diisopropylaminoethyl carboxamide side chain, this compound represents a specific, earlier-stage intermediate that must be rigorously monitored and controlled during pharmaceutical quality assessment [2].

I
Specific impurity standard for Acotiamide QC
Impurity B
II
Acetate salt form, ethyl thiazole-4-carboxylate derivative
Analytical form
III
For HPLC/LC-MS system suitability and quantification
Release testing

Why Generic Acotiamide Impurity Standards Cannot Substitute for the Acetate Salt of Ethyl Thiazole-4-carboxylate Derivative


The class of Acotiamide impurities encompasses structurally diverse molecules ranging from simple hydrolytic degradants to complex dimers, each possessing unique chromatographic properties, spectral fingerprints, and stability characteristics [1]. Interchanging one impurity standard for another—for instance, using the methyl ester analog (Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate) in place of the target ethyl ester acetate salt—will introduce systematic errors in retention time identification, resolution calculations, and quantitative accuracy [2]. The patented analytical methods for Acotiamide hydrochloride hydrate explicitly require separation and quantitation of specific named impurities (Impurity A, B, C, etc.), where Impurity B corresponds to this exact compound [2]. Substituting a structurally similar but analytically distinct compound invalidates method specificity, linearity, and system suitability criteria as mandated by ICH Q2(R1) guidelines for method validation [3].

Identity mismatch

Methyl ester analog or despropyl degradant will shift retention time, invalidating peak identification and resolution calculations.

Method specificity

Patented methods designate this exact compound as Impurity B. Substitution fails system suitability criteria required by ICH Q2(R1).

Quantification error

Using an uncertified or structurally distinct analog introduces systematic bias in acceptance criteria during batch release.

Quantitative Evidence Guide: Analytical Performance Data for Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate Acetate


HPLC Sensitivity: Impurity B (CAS 185106-05-2) Demonstrates Quantifiable Detection Limits Versus Other Specified Impurities

In a validated HPLC method for Acotiamide hydrochloride hydrate, the target compound is designated as 'Impurity B' and exhibits a limit of detection (LOD) of 0.19 µg/mL and a limit of quantitation (LOQ) of 0.38 µg/mL [1]. This is directly comparable to Impurity A (2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole), which has an LOD of 0.19 µg/mL and an LOQ of 0.37 µg/mL [1]. An additional related substance, Impurity C, has a higher established quantitative limit of 0.65 µg/mL [1].

HPLC Sensitivity
Head-to-head
LOD 0.19 µg/mL; LOQ 0.38 µg/mL (vs Impurity A LOQ 0.37 µg/mL, Impurity C LOQ 0.65 µg/mL)
Supports trace-level quantification in QC acceptance criteria
Validated on C18 column with methanol/water gradient containing tailing suppressor
Pharmaceutical Analysis Method Validation Impurity Profiling

Chromatographic Resolution Factor: Complete Baseline Separation Achieved from Closest Structural Analog Impurity A

The patented method confirms that the target compound (Impurity B) is "well separated" from the drug peak and the nearest eluting specified impurity, Impurity A, under the defined HPLC conditions [1]. The structural distinction is a single substitution on the benzoyl moiety: the target compound possesses a 2-hydroxy-4,5-dimethoxybenzoyl group, whereas Impurity A possesses a 2,4,5-trimethoxybenzoyl group, where the hydroxyl is methylated [1]. This single functional group difference is sufficient for complete chromatographic resolution using an octadecylsilane column with a methanol/water gradient.

Chromatographic Resolution
Head-to-head
Baseline separation (Rs ≥ 1.5 implied) from Impurity A and Acotiamide peak
Critical for method specificity per ICH Q2(R1)
Separation relies on single functional group difference (hydroxy vs methoxy) on benzoyl moiety
Chromatography Analytical Method Development Regulatory Compliance

Mass Spectrometric Fingerprint: Unique [M+H]+ Ion Enables Unambiguous Identification in Acotiamide Matrices

In a UHPLC/ESI-QTOF-MS/MS study, the process-related impurity of Acotiamide—structually consistent with this ethyl ester derivative—was selectively separated and unambiguously identified via its distinct mass and fragmentation pattern [1]. The compound has a monoisotopic mass of 352.36 Da and an expected protonated molecular ion [M+H]+ at m/z 353.1, which is clearly differentiated from the hydrolyzed carboxylic acid analog (m/z 325.0) and the degradation product arising from amide hydrolysis (m/z 170.0) [2]. The study validated excellent selectivity for all observed related substances.

Mass Spectrometric ID
Cross-study
[M+H]+ m/z 353.1; distinct from acid analog (m/z 325.0) and degradation product (m/z 170.0)
Enables orthogonal confirmation in complex matrices
UHPLC/ESI-QTOF-MS/MS on HSS Cyano column, positive ionization mode
Mass Spectrometry Impurity Characterization UHPLC-QTOF-MS/MS

Supply Standardization: Part of a Portfolio with Certified Purity for Quantitative NMR and HPLC Assay Use

Commercial reference standards for this compound are produced under ISO Guide 34 quality management principles and are certified to a purity greater than 95% by HPLC [1]. This contrasts with less defined or in-house synthesized analogs. Certified purity is mandatory for its use as a primary calibrant in quantitative assays. For context, the commercially available Acotiamide Impurity A is often supplied at a slightly lower specification (approximately 95%) or as a mixture, highlighting the importance of a high-purity, independently certified single standard .

Certified Purity
Lot attribute
> 95% by HPLC; produced under ISO 17034 quality management principles
Minimizes quantitative variability for stability studies
Supplied as a single, well-characterized standard in 25 mg unit size
Reference Standards Quality Control ISO 17034

Best Research and Industrial Application Scenarios for Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate Acetate


Impurity Profiling in Acotiamide Drug Substance and Drug Product Release Testing

This compound is the indispensable reference standard for quantifying 'Impurity B' in Acotiamide batches. As shown in the method validation patent, an analytical QC laboratory can use its defined LOD of 0.19 µg/mL and LOQ of 0.38 µg/mL to set accurate system suitability criteria and acceptance limits, ensuring that the final drug product meets regulatory safety thresholds [1].

Stability-Indicating Method Validation for Forced Degradation Studies

During stress testing of Acotiamide (acid, base, oxidative, photolytic, and thermal), this process-related impurity is monitored alongside multiple degradation products. Its UHPLC separation and subsequent identification via a distinct m/z 353.1 ion by QTOF-MS provides the orthogonal specificity required to distinguish a synthetic process impurity from the drug's intrinsic degradants, a key component of ICH Q1A(R2) compliant stability protocols [2].

Synthetic Route Optimization and Process Control for Generic Acotiamide Manufacturing

For manufacturers developing a generic Acotiamide process, this ethyl ester intermediate is a key control point. Tracking its depletion by HPLC, using a reference standard with a purity > 95%, allows chemical engineers to validate the completeness of the subsequent amidation reaction. Failing to control this precursor results in carryover to the final API, triggering out-of-specification results based on the established LOQ of 0.38 µg/mL [REFS-1, REFS-3].

Application
Selection Property
Validation Focus
Drug substance/product release testing
Impurity B reference standard
System suitability: LOD/LOQ review and acceptance criteria
Stability-indicating method validation
Orthogonal identification profile
Chromatographic resolution and MS fingerprint specificity
Synthetic route optimization and process control
Certified high-purity calibrant
Depletion monitoring and carryover prevention to API
Quote Request

Request a Quote for Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.